4-[(Diethylamino)methyl]benzonitrile
Overview
Description
4-[(Diethylamino)methyl]benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a diethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[(Diethylamino)methyl]benzonitrile involves the reaction of 4-cyanobenzyl bromide with diethylamine. The reaction is typically carried out in a solvent such as ethanol at room temperature. The process involves the dropwise addition of 4-cyanobenzyl bromide to a solution of diethylamine, followed by stirring for several hours. The product is then isolated by extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction: The diethylamino group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can form condensation products with other reactive species.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can modify the diethylamino group to form different functional groups .
Scientific Research Applications
4-[(Diethylamino)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 4-[(Diethylamino)methyl]benzonitrile exerts its effects involves its ability to undergo intramolecular charge transfer. This property is due to the presence of the diethylamino group, which can donate electrons, and the cyano group, which can accept electrons. This charge transfer can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-(Methylamino)benzonitrile: Contains a methylamino group instead of a diethylamino group.
4-Cyano-N,N-dimethylaniline: Another related compound with a different substitution pattern
Uniqueness
4-[(Diethylamino)methyl]benzonitrile is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in scientific research.
Properties
IUPAC Name |
4-(diethylaminomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYXADFVFHUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640952 | |
Record name | 4-[(Diethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69293-74-9 | |
Record name | 4-[(Diethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.